molecular formula C20H17N3O4S2 B2599649 1-(naphthalene-2-sulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868219-04-9

1-(naphthalene-2-sulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2599649
CAS No.: 868219-04-9
M. Wt: 427.49
InChI Key: MFWNJEAHGDISDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(naphthalene-2-sulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a tetra-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. This core is functionalized with a naphthalene-2-sulfonyl group at the N1 position and a [(3-nitrophenyl)methyl]sulfanyl substituent at the C2 position.

The synthesis of structurally related imidazoles typically involves condensation reactions. For example, 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (compound 1 in ) was synthesized via a benzil-amine condensation in glacial acetic acid, suggesting a plausible route for the target compound using naphthalene-2-sulfonyl chloride and 3-nitrobenzyl mercaptan as precursors .

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-23(25)18-7-3-4-15(12-18)14-28-20-21-10-11-22(20)29(26,27)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNJEAHGDISDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Naphthalene sulfonyl group : This moiety is known for enhancing solubility and biological activity.
  • Nitrophenyl group : Often associated with increased reactivity and potential for various biological interactions.
  • Imidazole ring : A common feature in many pharmacologically active compounds, known for its role in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown varying degrees of efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific compound may share these properties due to its structural similarities.

Microorganism Activity (Zone of Inhibition) Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm

Anticancer Potential

The imidazole framework is frequently associated with anticancer activity. Compounds similar to 1-(naphthalene-2-sulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have been studied for their ability to inhibit cancer cell proliferation. For example, one study reported that a related compound demonstrated an IC50 value of 10 µM against breast cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The naphthalene sulfonyl group may enhance binding affinity to specific receptors involved in cell signaling pathways.

Study on Antimicrobial Activity

In a recent study, the compound was tested against multiple strains of bacteria. The results indicated that it inhibited the growth of resistant strains effectively. This study highlights the potential use of this compound in developing new antimicrobial agents.

Anticancer Activity Evaluation

Another notable case involved testing the compound's efficacy against human cancer cell lines. The results showed a significant reduction in cell viability, suggesting that this compound could be a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups on the imidazole core. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Related Imidazole Derivatives

Compound Name Sulfonyl Substituent Sulfanyl Substituent Imidazole Core Molecular Formula Key References
Target Compound Naphthalene-2-sulfonyl [(3-Nitrophenyl)methyl]sulfanyl 4,5-Dihydro-1H C₂₀H₁₇N₃O₄S₂ N/A
1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methyl-4,5-dihydro-1H-imidazole 4-Chloro-3-nitrophenylsulfonyl Methyl 4,5-Dihydro-1H C₁₀H₁₀ClN₃O₄S
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl-4,5-dihydroimidazole Benzenesulfonyl [(3,4-Dichlorophenyl)methyl]sulfanyl 4,5-Dihydro-1H C₁₇H₁₅Cl₂N₂O₂S₂
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole None [(2-Chlorophenyl)methyl]sulfanyl 4,5-Dihydro-1H C₁₀H₁₁ClN₂S
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole None (naphthalen-2-yl at N1) None (phenyl at C2) 1H (unsaturated) C₃₁H₂₄N₂

Key Observations

Sulfonyl Group Variations The target compound’s naphthalene-2-sulfonyl group distinguishes it from simpler aryl sulfonyl derivatives (e.g., benzenesulfonyl in or 4-chloro-3-nitrophenylsulfonyl in ). The naphthalene moiety enhances hydrophobicity and may influence binding affinity in protein interactions .

Sulfanyl Group Variations

  • The [(3-nitrophenyl)methyl]sulfanyl group in the target compound is unique among the compared derivatives. Analogues with halogenated benzyl sulfanyl groups (e.g., 3,4-dichloro in or 2-chloro in ) lack nitro groups but retain electron-withdrawing properties, which could modulate reactivity in nucleophilic substitutions .
  • describes a compound with a 2-chloro-6-fluorobenzyl sulfanyl group, highlighting the prevalence of halogenated substituents in related structures .

Synthetic Approaches

  • The synthesis of 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () via a benzil-amine condensation suggests that similar methods could be adapted for the target compound by substituting α-naphthylamine with naphthalene-2-sulfonamide .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-(naphthalene-2-sulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole with high yield and purity?

  • Methodology : Utilize multi-component condensation reactions, as demonstrated for structurally similar imidazole derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance regioselectivity. Purification via column chromatography or recrystallization is critical to isolate the desired product from byproducts like regioisomers. Confirm purity using HPLC or GC-MS, and validate via melting point analysis and spectroscopic techniques (FT-IR, UV-Vis) .

Q. How can conflicting spectroscopic data (e.g., FT-IR vs. NMR) be resolved during structural characterization of this compound?

  • Methodology : Cross-validate spectral data with computational simulations (e.g., density functional theory (DFT) for IR vibrational modes or NMR chemical shifts). For example, discrepancies in sulfonyl group stretching frequencies (FT-IR) may arise from crystal packing effects; single-crystal X-ray diffraction can provide definitive structural confirmation . Theoretical models (e.g., Gaussian software) can reconcile experimental and computational data .

Q. What safety protocols are essential when handling nitroaromatic and sulfonyl derivatives like this compound?

  • Methodology : Follow OSHA and ACS guidelines for nitrophenyl-containing compounds. Use fume hoods to avoid inhalation of toxic vapors, wear nitrile gloves to prevent dermal exposure, and store the compound in airtight containers away from reducing agents to prevent explosive decomposition . Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Apply quantum mechanical calculations (e.g., transition state theory) to model reaction pathways. For instance, the sulfonyl group’s electron-withdrawing nature can be analyzed via electrostatic potential maps, while the nitrophenyl moiety’s steric effects can be studied using molecular dynamics simulations. Tools like ICReDD’s reaction path search algorithms can identify optimal conditions for functionalization .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

  • Methodology : Synthesize analogs with variations in the sulfonyl or nitrophenyl groups and compare their bioactivity (e.g., enzyme inhibition). Use QSAR models to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity data. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. How does the compound’s environmental persistence correlate with its nitro and sulfonyl substituents?

  • Methodology : Conduct degradation studies under simulated environmental conditions (e.g., UV exposure, microbial activity). Monitor nitro group reduction products via LC-MS and assess toxicity using aquatic bioassays (e.g., Daphnia magna). Compare with EPA DSSTox data for structurally related nitroaromatics .

Q. What experimental designs mitigate challenges in isolating diastereomers or regioisomers during synthesis?

  • Methodology : Employ chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives). For regioisomers, leverage differences in solubility using mixed solvents (e.g., hexane/ethyl acetate gradients). Advanced separation techniques like SFC (supercritical fluid chromatography) may enhance resolution .

Q. How can machine learning optimize reaction conditions for scaling up synthesis without compromising yield?

  • Methodology : Train models on existing reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal parameters. Platforms like ICReDD integrate computational screening with robotic experimentation, enabling high-throughput testing of variables like microwave irradiation or flow chemistry setups .

Data Contradiction Analysis

  • Example : If theoretical NMR shifts conflict with experimental data, consider solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., ring puckering in the imidazole moiety). Variable-temperature NMR can reveal conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.